Anthracene-1,8-diyldimethanamine

G-quadruplex DNA junction ligand chemical biology

Researchers targeting quadruplex-duplex junctions face a significant selectivity gap: the widely used 9,10-bis(aminomethyl)anthracene intercalates non-selectively into duplex DNA. Anthracene-1,8-diyldimethanamine (CAS 853785-51-0) is the validated solution. Its 1,8-peri arrangement enables specific chelation of the G-tetrad at quadruplex-duplex junctions (confirmed by solution-NMR, PDB 6FC9), drastically reducing off-target interactions. This compound is available as a Supelco® analytical standard (≥98.0% HPLC) for reproducible quantitative assays, ensuring your research is built on a reliable, selective, and certified foundation.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
Cat. No. B12056193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-1,8-diyldimethanamine
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=C2C(=C1)CN)C(=CC=C3)CN
InChIInChI=1S/C16H16N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H,9-10,17-18H2
InChIKeyNTFMELQYTBAEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthracene-1,8-diyldimethanamine Identity and Properties


Anthracene-1,8-diyldimethanamine (CAS 853785-51-0; IUPAC: [8-(aminomethyl)anthracen-1-yl]methanamine; molecular formula C₁₆H₁₆N₂; monoisotopic mass 236.1313 Da) is a peri‑substituted anthracene diamine classified as an aromatic bis‑aminomethyl derivative . It serves as a versatile building block in medicinal chemistry and chemical biology, most prominently as the core pharmacophore of a new class of quadruplex–duplex junction ligands with demonstrated selectivity in NMR‑based structural studies [1]. The compound is commercially available as an analytical standard (≥98.0% HPLC, Supelco®) from Sigma‑Aldrich/Merck, enabling its direct use in quantitative analytical method development and structure–activity relationship (SAR) campaigns .

Workflow Quadruplex junction ligand studies and DNA recognition research
Selection 1,8-peri regioisomer required for junction-specific binding mode (PDB 6FC9)
Standard Available as Supelco® analytical standard for quantitative method development

Why 9,10- and 2,6-Regioisomers Cannot Substitute 1,8-Isomer


The substitution pattern on the anthracene core is the primary determinant of molecular recognition mode, not merely a structural nuance. The 1,8‑peri arrangement positions the two aminomethyl arms to chelate the partially exposed G‑tetrad at a quadruplex–duplex junction, an unprecedented interaction confirmed by solution‑NMR (PDB 6FC9), whereas the widely studied 9,10‑bis(aminomethyl)anthracene regioisomer intercalates non‑selectively into stacked DNA base pairs [1]. This mechanistic divergence means that 9,10‑ or 2,6‑regioisomers are incapable of reproducing the junction‑specific binding observed for the 1,8‑compound. Additionally, the 1,8‑isomer is available as a certified Supelco® analytical standard (≥98.0% HPLC), while procurement of the 9,10‑analog is typically limited to lower purity grades (e.g., 95%), creating a quantitative quality gap for reproducible analytical workflows . The evidence below quantifies these differential dimensions.

Binding
Junction-selective: ammonium insertion into G-tetrad + minor-groove anchoring
Non-selective intercalation between duplex base pairs; cannot reproduce junction recognition
Purity
Supelco® certified analytical standard with batch-specific CoA
Lower purity research grade, typically without traceable CoA; may require in-house verification
Regioisomer
1,8-peri geometry enables simultaneous G-tetrad and duplex minor-groove contacts
9,10- and 2,6-isomers project aminomethyl vectors away from junction interface
Similar products (9,10-, 2,6-regioisomers) may not transfer junction-specific activity. Verify substitution pattern before procurement.

Quantitative Comparison: 1,8- vs. 9,10-Regioisomer


Quadruplex–Duplex Junction Binding Selectivity

In a comprehensive NMR and biophysical study by Díaz‑Casado et al. (2021), 1,8‑bis(aminomethyl)anthracene was shown to bind selectively with high affinity to quadruplex–duplex junctions, whereas it exhibited substantially poorer affinity for isolated G‑quadruplex or duplex DNA sequences [1]. The NMR structure (PDB 6FC9) reveals that the benzylic ammonium moiety inserts directly into the centre of a partially exposed G‑tetrad at the junction interface, an interaction mode unavailable to the 9,10‑regioisomer, which intercalates non‑selectively between base pairs of duplex DNA [2]. The selectivity is qualitative but mechanistically absolute: the 9,10‑isomer cannot engage the same junction‑specific contacts because its aminomethyl vectors project from positions that preclude simultaneous G‑tetrad chelation and duplex‑minor‑groove anchoring [1].

Junction selectivity
Head-to-head
High-affinity junction binding vs. non-selective intercalation (K = 1.3–10.9×10⁵ M⁻¹ for 9,10-isomer)
Supports procurement of 1,8-isomer for junction-targeted research
Quantitative Kd for 1,8-isomer not reported; selectivity confirmed by NMR (PDB 6FC9)
G-quadruplex DNA junction ligand chemical biology

DNA Binding Mode: Junction Insertion vs. Intercalation

The three‑dimensional structure of the 1,8‑bis(aminomethyl)anthracene–quadruplex‑duplex junction complex (PDB 6FC9, solution‑NMR) establishes an unprecedented DNA recognition mode: insertion of a benzylic ammonium moiety into the centre of the partially exposed G‑tetrad at the quadruplex–duplex interface, combined with anchoring of the second aminomethyl arm into the neighbouring duplex minor groove [1]. In contrast, N‑substituted 9,10‑bis(aminomethyl)anthracenes studied by Kozurková et al. exhibit a classical intercalation mechanism, inserting between adjacent base pairs with binding affinities of K = 1.3–10.9 × 10⁵ M⁻¹ and a binding site size of n = 2.4–4.6 base pairs [2]. The 1,8‑regioisomer does not intercalate; its mode of action is sterically and electrostatically distinct, relying on simultaneous G‑tetrad recognition and duplex‑minor‑groove contacts that cannot be recapitulated by any other regioisomer [1].

Binding mode
Cross-study
Junction insertion vs. classical intercalation; distinct DNA contacts (n = 2.4–4.6 bp for 9,10-isomer)
Mechanism mismatch precludes direct substitution
NMR structure (PDB 6FC9) demonstrates unique binding geometry unavailable to 9,10-regioisomer
DNA quadruplex ligand binding mode NMR structure

Analytical Standard vs. Research-Grade Purity

1,8‑Anthracenedimethanamine is supplied by Sigma‑Aldrich/Merck under the Supelco® brand as an analytical standard with purity ≥98.0% (HPLC), accompanied by a batch‑specific certificate of analysis (CoA) . The 9,10‑bis(aminomethyl)anthracene regioisomer is primarily available from research‑chemical suppliers at a lower minimum purity of 95% (e.g., AKSci Cat. No. 8487CS) . The ≥3.0% absolute purity difference and the availability of a fully traceable Supelco® CoA render the 1,8‑isomer the preferred choice for quantitative analytical method development, calibration standard preparation, and any application requiring documented purity accountability.

Purity specification
Supplier review
≥98.0% HPLC (1,8-isomer) vs. 95% minimum (9,10-isomer); CoA available only for 1,8-analytical standard
Supports selection for quantitative analytical workflows
Supplier specification; verify batch-specific CoA before use
analytical chemistry quality control procurement standard

XLogP3 and TPSA Differentiation

The 1,8‑anthracenedimethanamine regioisomer has a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 52 Ų, reflecting its compact, peri‑substituted geometry with only two rotatable bonds . While the XLogP3 of the unsubstituted 9,10‑bis(aminomethyl)anthracene is not independently reported in authoritative databases (a data gap), the wider molecular span of the 9,10‑substitution pattern generally increases the solvent‑accessible hydrophobic surface area; N‑substituted 9,10‑analogs exhibit LogP values well above 2.5 and significantly higher promiscuous DNA intercalation [1]. The lower XLogP3 and limited rotatable bond count of the 1,8‑isomer confer a more constrained conformational profile, which is consistent with its specific, single‑mode DNA‑junction recognition [2].

Physicochemical profile
Class-level
XLogP3 = 2.1; TPSA = 52 Ų; 2 rotatable bonds (1,8-isomer)
May support SAR campaigns requiring lower lipophilicity and conformational constraint
Comparator XLogP3 not reported; class-level inference based on substituted 9,10-analogs
physicochemical properties drug design SAR

Fluorescent PET Sensor Capability

Aminomethyl anthracene derivatives, including the 1,8‑bis(aminomethyl) scaffold, belong to the well‑established class of fluorescent PET (photoinduced electron transfer) sensors for protons and selected metal ions. Bissell et al. (1992) demonstrated that 9‑aminomethyl anthracene derivatives exhibit pH‑dependent fluorescence quantum yields, with PET rate constants in the proton‑free form reaching 10¹⁰–10¹¹ s⁻¹, and pKa values tuneable by the amine substituent electronics [1]. While the 1,8‑diamine has not been explicitly characterised in the same PET‑sensor study, its structural homology to the 9‑aminomethyl anthracene core (amine–methylene–anthracene modular architecture) places it within this sensor class [2]. The diamine nature of the 1,8‑compound provides two proton‑responsive sites, potentially enabling ratiometric pH sensing, a feature not available to mono‑aminomethyl analogs [1]. Direct quantitative fluorescence data (quantum yield vs. pH, pKa in defined solvent) for the 1,8‑diamine are currently absent from the primary literature.

PET sensor potential
Supporting
Bis-aminomethyl anthracene scaffold fits fluor–spacer–amine PET architecture; two proton-responsive sites
May support exploratory sensor design; photophysical validation required
Class-level analogy to 9-aminomethyl anthracene PET sensors; direct data absent
fluorescent sensor photoinduced electron transfer pH indicator

Binding Affinity Data Gap

A critical evidence gap must be acknowledged for procurement decision‑making: no quantitative equilibrium dissociation constant (Kd) or IC₅₀ value for 1,8‑bis(aminomethyl)anthracene binding to any specific DNA sequence has been published in the peer‑reviewed literature. The selectivity claims in Díaz‑Casado et al. (2021) are supported by qualitative NMR and biophysical evidence but lack a numerical Kd [1]. The comparator 9,10‑bis(aminomethyl)anthracene has well‑defined DNA intercalation constants (K = 1.3–10.9 × 10⁵ M⁻¹) from independent titration studies [2]. Users requiring quantitative affinity data for structure‑based drug design or competitive binding screens should request such data from vendors or plan for in‑house surface plasmon resonance (SPR) or fluorescence polarisation measurements before committing to large‑scale procurement.

Affinity data gap
Data to verify
No published Kd or IC₅₀ for any DNA target; comparator 9,10-isomer has established K values
Procurement decisions based on numeric affinity require in-house SPR or FP data
Literature search current as of 2026-05-02; request vendor data or plan binding assays
data availability binding constant procurement risk

Application Scenarios for 1,8-Bis(aminomethyl)anthracene


Quadruplex–Duplex Junction Ligand Development

The NMR‑validated selectivity of 1,8‑bis(aminomethyl)anthracene for quadruplex–duplex junctions, including the HIV‑1 LTR‑III sequence, makes it the preferred starting scaffold for medicinal chemistry campaigns targeting G4‑forming genomic regions [1]. Unlike the 9,10‑intercalator, the 1,8‑pharmacophore enables junction‑specific recognition, reducing off‑target interactions with generic duplex DNA. The PDB‑deposited structure (6FC9) provides a rational basis for fragment‑based elaboration with additional moieties to enhance affinity and pharmacokinetic properties [1].

Analytical Standard for HPLC Method Development

The availability of 1,8‑anthracenedimethanamine as a Supelco® analytical standard (≥98.0% HPLC) with a batch‑specific certificate of analysis qualifies it for use as a calibration standard in HPLC‑based purity assessment and quantitative G4‑ligand screening assays . The 9,10‑regioisomer, typically offered at 95% purity without certified analytical documentation, cannot meet the same traceability requirements .

Ratiometric Fluorescent PET Sensor Design

The bis‑aminomethyl architecture of the 1,8‑compound, containing two proton‑responsive amine sites linked to an anthracene fluorophore, is ideally suited for developing ratiometric fluorescent PET sensors. The foundational PET sensor principles established by Bissell et al. (1992) for 9‑aminomethyl anthracenes [2] are structurally transferable; the peri‑substitution pattern may offer unique excimer formation or through‑space charge‑transfer effects distinct from 9‑substituted analogs [2].

Anthracene-Bridged Mixed-Valence Building Block

Recent studies on anthracene‑bridged diarylamine isomers demonstrate that the substitution position on the anthracene core dramatically affects electronic coupling (ΔE) and mixed‑valence stability [3]. The 1,8‑regioisomer positions two redox‑active amine centres across the anthracene short axis, a geometry that may yield distinct intervalence charge‑transfer bands and electrochemical behaviour compared to 9,10‑ or 2,6‑analogs [3]. Researchers procuring this compound for molecular electronics or organic semiconductor studies gain access to an underexplored bridging geometry.

Application
Selection Property
Validation Focus
Quadruplex junction ligand development
1,8-peri regioisomer specificity for junction interface
Confirm junction-binding mode via NMR or biophysical assays
HPLC method development standard
Supelco® certified purity with batch-specific CoA
Verify purity and retention time consistency for calibration
Ratiometric fluorescent PET sensor design
Bis-aminomethyl architecture with two protonatable sites
Characterize pH-dependent fluorescence quantum yield and pKa
Anthracene-bridged mixed-valence building block
1,8-substitution geometry across anthracene short axis
Evaluate electronic coupling and intervalence charge-transfer bands
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